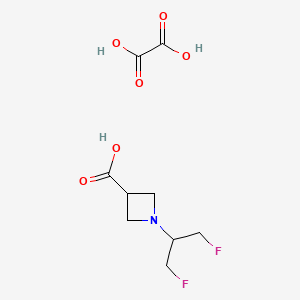
1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid; oxalic acid is a compound that combines 1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid with oxalic acid in a 1:1 ratio.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid typically involves the reaction of 1,3-difluoropropane with azetidine-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The compound is then combined with oxalic acid to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Cold-chain transportation is often required to maintain the stability of the compound during storage and distribution .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid; oxalic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid
- 1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid; hydrochloride
- 1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid; sulfate .
Uniqueness
1-(1,3-Difluoropropan-2-yl)azetidine-3-carboxylic acid; oxalic acid is unique due to its combination with oxalic acid, which can enhance its stability and solubility. This makes it a valuable compound for various applications where these properties are essential .
Propriétés
Formule moléculaire |
C9H13F2NO6 |
|---|---|
Poids moléculaire |
269.20 g/mol |
Nom IUPAC |
1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylic acid;oxalic acid |
InChI |
InChI=1S/C7H11F2NO2.C2H2O4/c8-1-6(2-9)10-3-5(4-10)7(11)12;3-1(4)2(5)6/h5-6H,1-4H2,(H,11,12);(H,3,4)(H,5,6) |
Clé InChI |
AJUHOZFHUSGRFV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(CF)CF)C(=O)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


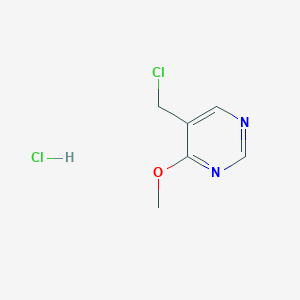

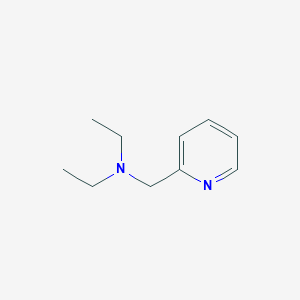
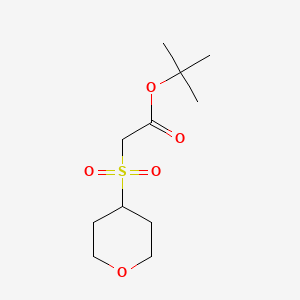
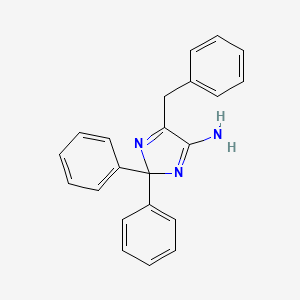
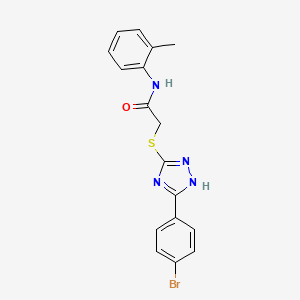
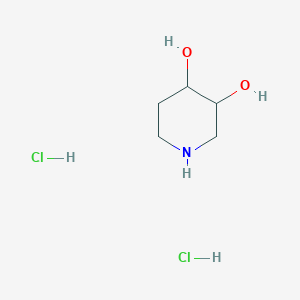
![tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B15054240.png)
![N-([1,1'-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B15054241.png)
![4-Chloro-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B15054242.png)
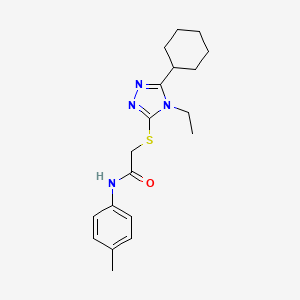
![(5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol](/img/structure/B15054251.png)
![N-(2-(2,5-Dimethylphenyl)-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B15054265.png)
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15054273.png)
